molecular formula C18H23NO6 B1590600 Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate CAS No. 81937-39-5

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Cat. No. B1590600
CAS RN: 81937-39-5
M. Wt: 349.4 g/mol
InChI Key: DDOHSQHYRPGUIN-UHFFFAOYSA-N
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Description

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a versatile chemical compound with diverse applications in scientific research. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials, making it an indispensable tool for drug discovery and material science investigations.

  • Molecular Structure Analysis

    • The structure consists of a malonate backbone with an acetamidophenyl group attached at one end .
  • Chemical Reactions Analysis

    • Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate can participate in various reactions, including esterification, amidation, and nucleophilic substitution reactions. These reactions allow for the synthesis of more complex molecules .
  • Physical and Chemical Properties

    • Safety Information : Warning (GHS07); handle with precautions .
  • Safety and Hazards

    • While Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is generally considered safe for research purposes, always follow proper handling procedures and safety guidelines. Refer to the provided MSDS for detailed safety information .
  • Scientific Research Applications

    Electrophilic Amination and N-Alkylation

    Diethyl 2-[N-(p-methoxyphenyl)imino]malonate has been utilized in electrophilic amination reactions with alkyl Grignard reagents, leading to N-alkylation products. These products can be converted into N-alkyl-p-anisidines by oxidative removal of the malonate moiety, demonstrating the compound's role in synthesizing primary amines (Niwa, Takayama, & Shimizu, 2002).

    Synthesis of Cyclopropyl-Containing Peptide-Derived Compounds

    The compound's derivative, diethyl 2-acetamido-2-(cyclopropylmethyl)malonate, has been highlighted for its significance in the pharmaceutical industry, particularly in the crystal engineering of novel derivatives. These derivatives are crucial for developing new medications and understanding drug interactions at the molecular level (Bojarska et al., 2022).

    Fungal Metabolite Biosynthesis

    Research into fungal metabolites like rubropunctatin and monascorubrin by Monascus purpureus Wentii utilizes diethyl [1-14C]malonate. This compound contributes to understanding the biosynthetic pathways of these metabolites, particularly in the assembly of their main poly-β-ketide chains from acetate plus malonate (Hadfield, Holker, & Stanway, 1967).

    Chemical Synthesis and Drug Development

    Diethyl 2-(2-chloronicotinoyl)malonate is identified as a crucial intermediate in synthesizing small molecule anticancer drugs. Its structure is found in many kinase inhibitors, underlining its role in advancing cancer treatment through the synthesis of targeted therapeutic agents (Xiong et al., 2018).

    properties

    IUPAC Name

    diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H23NO6/c1-5-24-17(22)15(18(23)25-6-2)11(3)16(21)13-7-9-14(10-8-13)19-12(4)20/h7-11,15H,5-6H2,1-4H3,(H,19,20)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DDOHSQHYRPGUIN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C(C(C)C(=O)C1=CC=C(C=C1)NC(=O)C)C(=O)OCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H23NO6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60516556
    Record name Diethyl [1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60516556
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    349.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

    CAS RN

    81937-39-5
    Record name Diethyl [1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60516556
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    24.407 ml. (0.16 mol) of diethyl malonate were added dropwise to a suspension of 7.631 g (0.159 mol) of sodium hydride in 90 ml of anhydrous dimethylformamide under a nitrogen atmosphere, the mixture was heated for 90 minutes to 50° C., then 37.462 g (0.166 mol) of 1-(4-acetylaminophenyl)-2-chloro-1-propanone were added and heating was continued for a further 3 hours to 80° C. After cooling the mixture was stirred into 1 l of ice water, saturated with sodium chloride and extracted exhaustively with ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulphate, filtered over activated charcoal and concentrated by evaporation in vacuo, and the residue was purified by column chromatography on silica gel. After working up in the usual way 45.0 g (80% of theoretical) of a colourless oil were obtained, Rf 0.7 (El: EE). IR (KBr): 1747, 1732, 1676 cm−1 (C═O) MS: M+349
    Quantity
    0.16 mol
    Type
    reactant
    Reaction Step One
    Quantity
    7.631 g
    Type
    reactant
    Reaction Step One
    Quantity
    90 mL
    Type
    solvent
    Reaction Step One
    Quantity
    37.462 g
    Type
    reactant
    Reaction Step Two
    [Compound]
    Name
    ice water
    Quantity
    1 L
    Type
    reactant
    Reaction Step Three
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Four

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate
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    Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate
    Reactant of Route 6
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    Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

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